
Picolinylproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-2-ylmethyl)-L-proline is a compound that combines a pyridine ring with an L-proline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the pyridine and proline units in the molecule allows for unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-2-ylmethyl)-L-proline typically involves the coupling of pyridin-2-ylmethylamine with L-proline. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of (Pyridin-2-ylmethyl)-L-proline may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(Pyridin-2-ylmethyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The proline moiety can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Pyridin-2-ylmethyl)-L-proline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates. It is also used in the design of enzyme inhibitors and other bioactive molecules .
Medicine
In medicinal chemistry, (Pyridin-2-ylmethyl)-L-proline is explored for its potential therapeutic applications. It can serve as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science .
Mecanismo De Acción
The mechanism of action of (Pyridin-2-ylmethyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the proline moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the amide linkage.
Pyridin-2-yl-methanones: These compounds have a ketone group instead of the proline moiety.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole ring with the pyridine
Uniqueness
(Pyridin-2-ylmethyl)-L-proline is unique due to the presence of both the pyridine and proline units, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(2S)-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)/t10-/m0/s1 |
Clave InChI |
JXAKWFRDECJWGV-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](N(C1)CC2=CC=CC=N2)C(=O)O |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


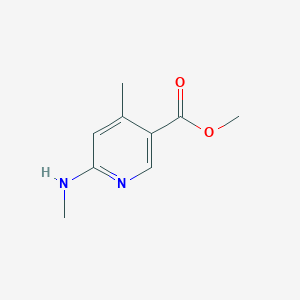
![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
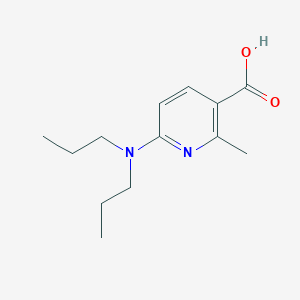
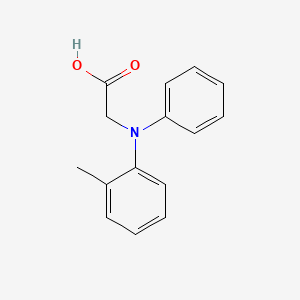
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)

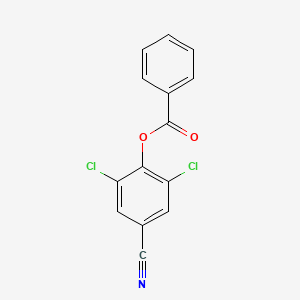
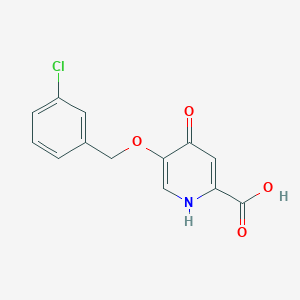
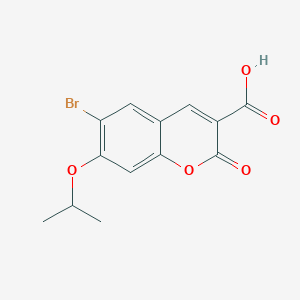

![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
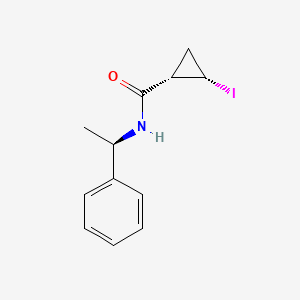
![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)

